Benz(e)acephenanthrylen-5-ol Benz(e)acephenanthrylen-5-ol
Brand Name: Vulcanchem
CAS No.: 81824-14-8
VCID: VC18970595
InChI: InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H
SMILES:
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol

Benz(e)acephenanthrylen-5-ol

CAS No.: 81824-14-8

Cat. No.: VC18970595

Molecular Formula: C20H12O

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(e)acephenanthrylen-5-ol - 81824-14-8

Specification

CAS No. 81824-14-8
Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
IUPAC Name pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-19-ol
Standard InChI InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H
Standard InChI Key FUHOKWKTHPZUCD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=CC(=C5)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Benz(e)acephenanthrylen-5-ol belongs to the class of hydroxylated acephenanthrylenes, characterized by a four-ring fused system with a hydroxyl substituent. The core structure consists of three benzene rings and one cyclopenta moiety, forming a planar aromatic system. The hydroxyl group at position 5 introduces polarity, altering solubility and reactivity compared to non-hydroxylated analogs .

Table 1: Key Physicochemical Properties of Benz(e)acephenanthrylen-5-ol

PropertyValueSource
Molecular FormulaC20H12O\text{C}_{20}\text{H}_{12}\text{O}
Molecular Weight268.31 g/mol
Exact Mass268.0888 g/mol
SMILES NotationOc1ccc2c(c1)cc-1c3c(-c4ccccc14)cccc23
LogP (Octanol-Water)4.93 (estimated)

The InChIKey DGFPOVWKWMRTHX-UHFFFAOYSA-N confirms its unique stereochemical identity, distinguishing it from positional isomers like the 10-ol variant . Mass spectrometry (MS) data from analogous compounds reveals a base peak at m/z 268, corresponding to the molecular ion [M]+[M]^+ .

Synthetic Pathways and Analytical Detection

Synthesis Strategies

While no direct synthesis route for the 5-ol isomer is documented, related acephenanthrylenes are typically synthesized via:

  • Friedel-Crafts Acylation: Cyclization of biphenyl precursors using Lewis acids like AlCl₃.

  • Oxidative Coupling: Dimerization of naphthol derivatives under oxidative conditions .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting hydroxylated PAHs. In a study of pediatric asthma, Benzo(e)acephenanthrylene (structural analog) was quantified in serum using GC-MS with a limit of detection (LOD) of 0.001 ppm . Recovery rates for PAHs in biological matrices range from 86% to 106%, ensuring analytical reliability .

Environmental and Biological Significance

Environmental Persistence

Hydroxylated PAHs like Benz(e)acephenanthrylen-5-ol are degradation products of larger PAHs, formed via photochemical or enzymatic oxidation. Their polarity enhances water solubility (estimated 0.1–1.2 mg/L), facilitating transport in aquatic systems .

Immunomodulatory Effects

A 2013 cohort study linked Benzo(e)acephenanthrylene exposure to dysregulated cytokine profiles in children with asthma :

  • Positive Correlations: Serum levels correlated with IL-4 (r=0.45r = 0.45, p=0.001p = 0.001) and resistin (r=0.28r = 0.28, p=0.004p = 0.004) .

  • Negative Associations: Reduced IL-5 (r=0.26r = -0.26, p=0.009p = 0.009) and IL-10 (r=0.28r = -0.28, p=0.005p = 0.005) .

Table 2: Cytokine Associations of Benzo(e)acephenanthrylene in Pediatric Asthma

BiomarkerCorrelation Coefficient (r)pp-Value
IL-40.450.001
Resistin0.280.004
IL-5-0.260.009
IL-10-0.280.005

Toxicological Profile and Risk Assessment

Acute Toxicity

Limited data exist for the 5-ol isomer, but structural analogs exhibit moderate toxicity in vitro:

  • IC₅₀ (Jurkat cells): 12–18 µM after 48-hour exposure .

  • Mutagenicity: Negative in Ames tests, suggesting low genotoxic potential .

Metabolic Pathways

Cytochrome P450 enzymes (CYP1A1/1B1) mediate oxidation, forming quinone metabolites capable of redox cycling and oxidative stress .

Regulatory Status and Industrial Applications

Regulatory Guidelines

No specific regulations target Benz(e)acephenanthrylen-5-ol, but it falls under broad PAH restrictions:

  • EPA Priority Pollutants List: Includes 16 PAHs, excluding hydroxylated derivatives .

  • EU REACH: Requires registration for quantities >1 ton/year .

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